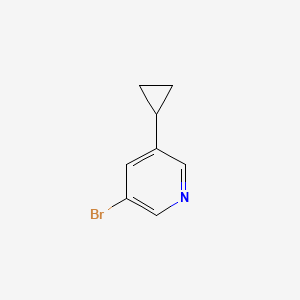

3-Bromo-5-cyclopropylpyridine

Vue d'ensemble

Description

3-Bromo-5-cyclopropylpyridine is a useful research compound. Its molecular formula is C8H8BrN and its molecular weight is 198.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

While the compound "3-Bromo-5-cyclopropylpyridine" (CAS No. 1044210-57-2) is related to "3-Bromo-5-cyclopropylisonicotinonitrile," these are distinct chemical entities with differing applications . Information on the specific applications of "this compound" is limited in the provided search results. Most of the information available pertains to the related compound, "3-Bromo-5-cyclopropylisonicotinonitrile." Therefore, this answer will provide information on both compounds, highlighting the differences and specific applications where possible.

3-Bromo-5-cyclopropylisonicotinonitrile

Overview: 3-Bromo-5-cyclopropylisonicotinonitrile has the molecular formula and a molecular weight of 223.07 g/mol. It contains a bromine atom, a cyclopropyl group, and a nitrile group on the isonicotinonitrile core.

Synthesis: The synthesis of 3-Bromo-5-cyclopropylisonicotinonitrile typically involves a Suzuki-Miyaura coupling reaction.

- Starting Materials: 3,5-Dibromo-4-cyanopyridine and cyclopropylboronic acid.

- Reaction Conditions: Utilizes a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol). The reaction mixture is heated to 80-100°C.

Chemical Reactions: This compound can undergo substitution, coupling, and reduction reactions.

- Substitution Reactions: The bromine atom can be substituted with nucleophiles such as amines, thiols, or alkoxides, typically using a base and a solvent.

- Coupling Reactions: Can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds, using palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

- Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Scientific Research Applications:

3-Bromo-5-cyclopropylisonicotinonitrile is used as an intermediate in synthesizing complex organic molecules, studying biological pathways and interactions, and developing new materials or specialty chemicals. Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific molecular targets.

- Enzyme Inhibition: It may act as an inhibitor for certain enzymes involved in metabolic processes.

- Receptor Binding: The bromine and cyano groups enhance its affinity for specific receptors, potentially modulating signaling pathways.

- Anti-inflammatory Properties: Suggests it may exhibit anti-inflammatory effects by downregulating pro-inflammatory cytokines.

Case Studies:

- Anticancer Activity: Demonstrated significant inhibition of cell proliferation in various cancer cell lines, with IC50 values ranging from 10 to 20 µM.

- Neuroprotective Effects: Showed promise in protecting neuronal cells from apoptosis induced by oxidative stress in animal models of neurodegeneration.

- Antimicrobial Properties: Exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Comparison with Similar Compounds:

| Compound | Structure | Key Differences |

|---|---|---|

| 3-Bromoisonicotinonitrile | Similar | Lacks the cyclopropyl group |

| 5-Cyclopropylisonicotinonitrile | Similar | Lacks the bromine atom |

| 3,5-Dibromoisonicotinonitrile | Similar | Contains two bromine atoms, lacks cyclopropyl group |

This compound

Overview: this compound has the CAS No. 1044210-57-2 .

Applications: While specific applications for this compound are not detailed in the search results, similar compounds are used in synthesizing pharmaceuticals and other specialty chemicals.

Table 1: Summary of Biological Activities

| Activity Type | Effect Observed |

|---|---|

| Anticancer | Inhibition of cell proliferation |

| Neuroprotective | Protection against oxidative stress |

| Antimicrobial | Activity against bacteria |

Related Research

- α,β-unsaturated carbonyl compounds: Have extensive applications in organic, inorganic, analytical, and biological fields . They can exhibit antibacterial activity due to their interaction with DHFR and DHSS target proteins .

- Chemoenzymatic Approaches: Chemoenzymatic methods are used for Structure-Activity Relationship (SAR) exploration of natural products .

- Isothiazole carboxamides: Isothiazole carboxamides have biological activity .

Propriétés

IUPAC Name |

3-bromo-5-cyclopropylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN/c9-8-3-7(4-10-5-8)6-1-2-6/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZQYSKHKTIIDKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30726721 | |

| Record name | 3-Bromo-5-cyclopropylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30726721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1044210-57-2 | |

| Record name | 3-Bromo-5-cyclopropylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30726721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.